1-Methyl-1H-1,2,3-benzotriazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

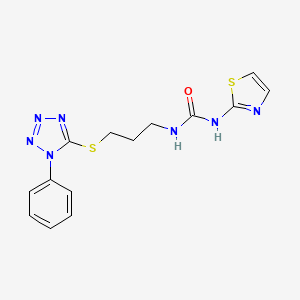

1-Methyl-1H-1,2,3-benzotriazol-4-amine is a heterocyclic compound . It is a part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

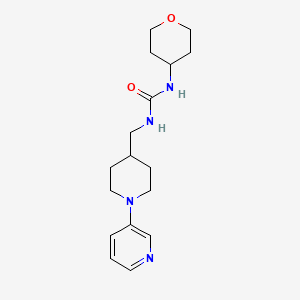

The molecular structure of this compound is represented by the SMILES stringCn1nnc2c(N)cccc12 . The InChI representation is 1S/C7H8N4/c1-11-6-4-2-3-5(8)7(6)9-10-11/h2-4H,8H2,1H3 . Physical and Chemical Properties Analysis

This compound is a solid . Its empirical formula is C7H8N4 and it has a molecular weight of 148.17 .Scientific Research Applications

Occurrence and Removal in Wastewater

1-Methyl-1H-1,2,3-benzotriazol-4-amine, as part of the benzotriazole (BTri) family, is utilized as a corrosion inhibitor in industrial applications, including dishwashing agents and deicing fluids. Studies have shown that BTri and its derivatives are persistent pollutants in wastewater and surface waters, challenging to eliminate through conventional treatment methods. Research indicates that benzotriazoles are not efficiently removed in wastewater treatment plants, leading to their presence in effluents and subsequently in surface and drinking waters. Advanced filtration methods, such as activated carbon filtration and ozonation, have been suggested to enhance the removal of these compounds from water sources (Reemtsma et al., 2010).

Biotransformation in Wastewater Treatment

Further research into the biotransformation of benzotriazoles in activated sludge has identified several degradation pathways and transformation products, highlighting the complexity of biological degradation mechanisms for these compounds. This research is critical for understanding how benzotriazoles and their derivatives, including this compound, behave in biological wastewater treatment processes and the environment (Huntscha et al., 2014).

Antimicrobial and Cytotoxic Activities

Some derivatives of this compound have been synthesized and evaluated for their antimicrobial and cytotoxic properties. These studies aim to explore the potential of benzotriazole derivatives in medical applications, such as developing new antimicrobial agents and cancer therapeutics. For instance, novel azetidine-2-one derivatives of 1H-benzimidazole, related to this compound, have shown promising antibacterial activity and cytotoxicity against certain cancer cell lines, indicating their potential in drug development (Noolvi et al., 2014).

Corrosion Inhibition

The primary application of this compound is as a corrosion inhibitor, especially for protecting metals in acidic environments. Research has focused on understanding how benzotriazole derivatives, including this compound, can be used to prevent metal corrosion, optimizing their application in industrial processes to extend the lifespan of metal components and structures. Studies have demonstrated the effectiveness of these compounds in significantly reducing corrosion rates in various acidic media (Tamil Selvi et al., 2003).

Safety and Hazards

Properties

IUPAC Name |

1-methylbenzotriazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11-6-4-2-3-5(8)7(6)9-10-11/h2-4H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOPKUFXAXHGRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC(=C2N=N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((4-bromobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2863351.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2863355.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2863357.png)

![2-methyl-4-(piperidin-1-yl)-2H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B2863364.png)

![N-(2-methoxyquinolin-8-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2863366.png)

![4-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2863367.png)

![3-(2,6-dichlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2863368.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2863371.png)